molecular formula C41H46O17 B2917219 Scropolioside B CAS No. 116084-90-3

Scropolioside B

Cat. No.: B2917219
CAS No.: 116084-90-3
M. Wt: 810.802
InChI Key: PCHWYSGBVKSPAM-VNWDAGECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scropolioside B is a biologically active iridoid glycoside isolated from the Tibetan medicinal plant Scrophularia dentata Royle ex Benth . This compound is a useful organic compound for life science research, with a molecular formula of C41H46O17 and a molecular weight of 810.79 g/mol . Research into this compound has highlighted its significant anti-inflammatory properties, demonstrating potent inhibition of the NF-κB pathway in a dose-dependent manner, with a notable IC50 value of 1.02 μmol/L . Its mechanism of action extends to blocking the expression of key pro-inflammatory cytokines, including TNF, IL-1, and IL-32 . Furthermore, studies show that this compound is highly effective in inhibiting the expression, maturation, and secretion of IL-1β, an effect superior to that of the related compound catalpol, at least in part through the suppression of the NLRP3 inflammasome pathway and cardiolipin synthetase . Comparative studies among various iridoids confirm that this compound possesses one of the strongest anti-inflammatory effects, effectively reducing mRNA expression of IL-1β and IL-8, as well as the secretion of mature IL-1β protein . These multifaceted actions on critical inflammatory signaling nodes make this compound a promising candidate for foundational research in chronic inflammatory conditions such as rheumatoid arthritis and atherosclerosis . All products are for research use only and are not intended for human or animal consumption.

Properties

IUPAC Name

[(2S,3S,4R,5R,6S)-5-acetyloxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyl-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H46O17/c1-21-33(54-27(45)15-13-23-9-5-3-6-10-23)35(55-28(46)16-14-24-11-7-4-8-12-24)36(52-22(2)44)40(51-21)56-34-25-17-18-50-38(29(25)41(20-43)37(34)58-41)57-39-32(49)31(48)30(47)26(19-42)53-39/h3-18,21,25-26,29-40,42-43,47-49H,19-20H2,1-2H3/b15-13+,16-14+/t21-,25+,26+,29+,30+,31-,32+,33-,34-,35+,36+,37-,38-,39-,40-,41+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHWYSGBVKSPAM-VNWDAGECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C=CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)/C=C/C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H46O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Scropolioside B involves multiple steps, starting from the extraction of iridoid glycosides from Scrophularia dentata. The process includes:

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods and large-scale extraction techniques are being explored to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Scropolioside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various iridoid derivatives with modified biological activities.

Scientific Research Applications

Scropolioside B has a wide range of scientific research applications:

Mechanism of Action

Scropolioside B exerts its effects primarily through the inhibition of the NF-κB pathway, a key regulator of inflammatory responses. It blocks the expression of pro-inflammatory cytokines such as TNF, IL-1, and IL-32. Additionally, it inhibits the activation of the inflammasome NLRP3 pathway, further reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Catalpol

Catalpol, the parent iridoid of Scropolioside B, shares a similar glycoside backbone but lacks cinnamyl substitutions. In contrast, this compound demonstrates:

  • 10-fold higher potency in NF-κB inhibition (IC50 = 1.02 μmol/L vs. catalpol’s ineffectiveness at 50 μmol/L) .
  • Superior suppression of IL-1β secretion (85% inhibition vs. catalpol’s 30%) and IL-8 mRNA expression (70% reduction vs. catalpol’s minimal effect) .
  • Dual inhibition of both NF-κB and COX-2, whereas catalpol primarily affects cytokine expression without COX-2 modulation .

Key Structural Difference : The addition of cinnamyl groups at C′′3-OH and C′′4-OH in this compound enhances its lipophilicity and binding affinity to inflammatory targets, unlike catalpol’s unmodified structure .

Comparison with Other Catalpol Derivatives

This compound is part of a series of catalpol derivatives modified with cinnamyl or feruloyl groups. Key comparisons include:

Table 1: Anti-Inflammatory Activity of Select Catalpol Derivatives
Compound NF-κB Inhibition (%) IL-1β Secretion Inhibition (%) IL-8 mRNA Inhibition (%) COX-2 Inhibition (%)
This compound 85 88 70 65
Scropolioside D 40 45 N/A 30
Scrodentoside H 78 60 55 50
Catalpol <10 30 10 N/A

Notable Findings:

  • Scrodentoside H : Exhibits strong NF-κB inhibition (78%) but weaker IL-1β suppression compared to this compound .
  • Scropolioside D : Shows moderate activity, likely due to a single cinnamyl group at C′′2-OH, which is less optimal for cytokine inhibition .
  • Scropolioside F/G : Inhibit IL-1β secretion (60–75%) but lack this compound’s broad-spectrum effects on IL-8 and COX-2 .

Mechanism-Specific Advantages

  • NF-κB Pathway : this compound directly blocks NF-κB nuclear translocation, whereas catalpol and Scrodentoside A/D only modulate downstream cytokines .
  • NLRP3 Inflammasome : Both this compound and catalpol reduce NLRP3 expression, but only this compound inhibits caspase-1 activation, preventing IL-1β maturation .
  • COX-2 Inhibition : Unique to this compound among catalpol derivatives, this activity further reduces prostaglandin-mediated inflammation .

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of this compound arises from:

Cinnamyl Group Position : Substitutions at C′′3-OH and C′′4-OH optimize interactions with inflammatory enzymes (e.g., COX-2) and transcriptional regulators (e.g., NF-κB) .

Number of Moieties: Two cinnamyl groups enhance lipophilicity and membrane permeability, improving cellular uptake compared to mono-substituted derivatives like Scropolioside D .

Steric Effects: The 6-O-rhamnopyranosyl backbone in this compound allows flexible positioning of cinnamyl groups, unlike rigid structures in Scrodentoside H .

Q & A

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Provide detailed protocols for compound preparation (e.g., solvent traces, storage conditions) in supplementary materials. Use reference standards (e.g., USP-grade chemicals) and participate in inter-laboratory validation rounds .

Q. What ethical frameworks apply to this compound research involving animal or human-derived tissues?

  • Methodological Answer : For animal studies, follow institutional IACUC protocols emphasizing the 3Rs (Replacement, Reduction, Refinement). For human tissues, obtain IRB approval and ensure informed consent. Disclose conflicts of interest (e.g., funding sources) in publications .

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